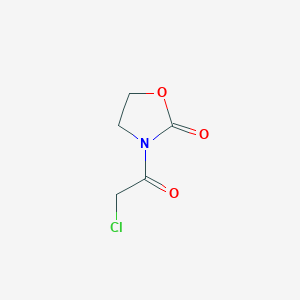

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

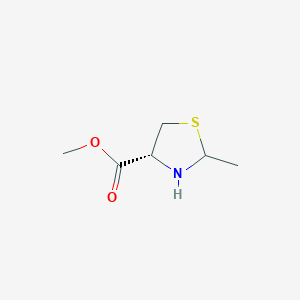

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both an oxazolidinone ring and a chloroacetyl group

Mécanisme D'action

Target of Action

It’s structurally similar to local anesthetics, which primarily act on nerve endings or around nerve trunks . They are combined with specific sodium ion (Na+) channel sites on the nerve membrane .

Mode of Action

Given its structural similarity to local anesthetics, it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .

Biochemical Pathways

Local anesthetics, which it resembles, are known to impact the sodium ion channels on nerve membranes, affecting the transmission of nerve impulses .

Result of Action

It’s suggested that it might have an anti-pain hypersensitivity effect due to its structural similarity to lidocaine .

Action Environment

Factors such as light, temperature, metal ions, water, oxygen, and altitude are known to influence the metabolism of similar compounds .

Analyse Biochimique

Biochemical Properties

It is known that chloroacetyl chloride, a related compound, is a bifunctional compound, making it a useful building block chemical . It is produced by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene .

Cellular Effects

A related compound, (3-Chloroacetyl)-indole, has been shown to inhibit colon cancer cell growth more strongly than Indole-3-carbinol (I3C), a natural product found in broccoli and cabbage .

Molecular Mechanism

Chloroacetyl chloride, a related compound, is known to form esters and amides, suggesting potential binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that the effects of such compounds can change over time .

Dosage Effects in Animal Models

Studies on related compounds suggest that the effects can vary with dosage .

Metabolic Pathways

Metabolic pathways generally involve a series of chemical reactions that start with a substrate and finish with an end product .

Transport and Distribution

Active transport and co-transport are common mechanisms for the movement of molecules across cell membranes .

Subcellular Localization

Rna binding proteins, which are involved in various cellular processes, have been shown to contain multiple regions that control their subcellular localization .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one typically involves the reaction of chloroacetyl chloride with oxazolidinone. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Oxazolidinone+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed to form oxazolidinone and chloroacetic acid.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.

Hydrolysis: The reaction can be carried out using water or aqueous acid or base solutions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Nucleophilic substitution: Substituted oxazolidinones.

Hydrolysis: Oxazolidinone and chloroacetic acid.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

3-(2-Chloroacetyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic compounds.

Biological Studies: The compound can be used in studies to investigate its biological activity and potential therapeutic applications.

Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxindole: Another heterocyclic compound with a similar structure but different functional groups.

Chloroacetyl chloride: A related compound that contains the chloroacetyl group but lacks the oxazolidinone ring.

Oxazolidinone: The parent compound of 3-(2-Chloroacetyl)-1,3-oxazolidin-2-one, which lacks the chloroacetyl group.

Uniqueness

This compound is unique due to the presence of both the oxazolidinone ring and the chloroacetyl group. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis and medicinal chemistry.

Propriétés

IUPAC Name |

3-(2-chloroacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQHZKRXGGXTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2927012.png)

![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4-methoxypyrimidine](/img/structure/B2927014.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2927015.png)

![5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate](/img/structure/B2927016.png)

![(5Z)-3-benzyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2927019.png)

![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)

![2-(ethylsulfanyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2927026.png)